



Application Notes: Measuring Cell Viability in Response to KIF18A-IN-2

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Compound of Interest		
Compound Name:	Kif18A-IN-2	
Cat. No.:	B10829486	Get Quote

Introduction

Kinesin Family Member 18A (KIF18A) is a motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2][3] It functions by regulating the dynamics of microtubules, which are crucial for chromosome segregation.[4] In many types of cancer, KIF18A is overexpressed and plays a role in carcinogenesis and cancer progression.[5] Due to its critical role in cell division, KIF18A has emerged as a promising therapeutic target, particularly for cancers characterized by chromosomal instability.[1][6][7]

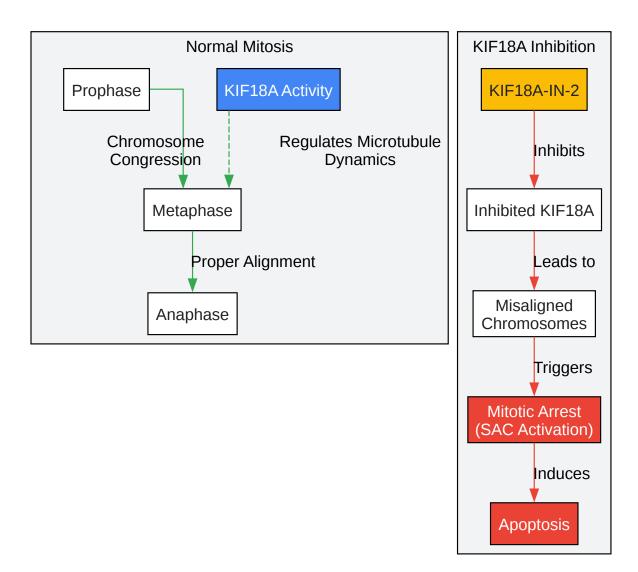
KIF18A-IN-2 is a potent and selective inhibitor of the KIF18A motor protein, with a reported IC50 of 28 nM.[8] By inhibiting KIF18A's ATPase activity, KIF18A-IN-2 disrupts the proper segregation of chromosomes during cell division.[1][6] This disruption leads to prolonged mitotic arrest and ultimately triggers programmed cell death (apoptosis), making it an effective anti-proliferative agent, especially in rapidly dividing cancer cells.[1][9]

Cell viability assays are fundamental tools for assessing the effects of compounds like **KIF18A-IN-2** on a cell population. These assays measure metabolic activity or cellular ATP levels, which are proportional to the number of living cells.[10][11][12] This document provides detailed protocols for two common methods: the luminescence-based CellTiter-Glo® assay, which quantifies ATP, and the colorimetric MTT assay, which measures metabolic activity.

KIF18A Inhibition Signaling Pathway



The diagram below illustrates the mechanism by which **KIF18A-IN-2** induces cell death. KIF18A is crucial for chromosome congression during metaphase. Inhibition of KIF18A leads to misaligned chromosomes, activating the Spindle Assembly Checkpoint (SAC), which causes a prolonged mitotic arrest and can ultimately lead to apoptosis.



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